3-Bromo-4-{[1-(2,4-difluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
3-Bromo-4-{[1-(2,4-difluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a bromine atom and an ether linkage to a pyrrolidine ring, which is further substituted with a difluorobenzoyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-{[1-(2,4-difluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-{[1-(2,4-difluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the difluorobenzoyl group.
Coupling Reactions: The ether linkage and the pyrrolidine ring can be modified through coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of organic solvents like toluene or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex polycyclic structures.
Scientific Research Applications
3-Bromo-4-{[1-(2,4-difluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, which can be used in various chemical research and industrial applications.
Material Science: The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-{[1-(2,4-difluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzoyl group can enhance binding affinity to specific targets, while the pyrrolidine ring can modulate the compound’s overall conformation and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 3-Bromo-4-{[1-(2,4-difluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine stands out due to its unique combination of a pyridine ring, a difluorobenzoyl-substituted pyrrolidine ring, and an ether linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications in medicinal chemistry and material science.
Properties
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF2N2O2/c17-13-8-20-5-3-15(13)23-11-4-6-21(9-11)16(22)12-2-1-10(18)7-14(12)19/h1-3,5,7-8,11H,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVBFLKSABTACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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